3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound featuring a unique combination of functional groups, including a thiazole ring, an azetidine ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile typically involves multi-step organic synthesis. One common approach includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Azetidine Ring Formation: The azetidine ring is often constructed via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Coupling Reactions: The thiazole and azetidine intermediates are then coupled using nucleophilic substitution or other coupling reactions to form the desired intermediate.
Pyrazine Ring Formation: The final step involves the formation of the pyrazine ring, which can be achieved through cyclization reactions involving appropriate dicarbonyl compounds and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where halogenated derivatives can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation with palladium on carbon (Pd/C).
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Primary amines.
Substitution Products: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The thiazole and pyrazine rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the nature of the disease or condition being studied.
Comparison with Similar Compounds
Similar Compounds
3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile.
3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The presence of the carbonitrile group in 3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile makes it unique compared to its analogs. This functional group can significantly influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
3-[3-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6S/c1-21(7-12-10-23-16(20-12)11-2-3-11)13-8-22(9-13)15-14(6-17)18-4-5-19-15/h4-5,10-11,13H,2-3,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMIOCNULSWMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC(=N1)C2CC2)C3CN(C3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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